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molecular formula C14H20N2O2 B1305179 Ethyl 3-amino-4-(1-piperidinyl)benzoate CAS No. 71254-74-5

Ethyl 3-amino-4-(1-piperidinyl)benzoate

Cat. No. B1305179
M. Wt: 248.32 g/mol
InChI Key: NZNCMBCPAWKKSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09200008B2

Procedure details

Ethyl 3-nitro-4-piperidin-1-ylbenzoate (2.83 g, 10.2 mmol) prepared in the Step 3-1-1 was dissolved in methanol (50 ml), and palladium 5% on carbon (500 mg) was added to the solution. The mixture was stirred under a hydrogen flow at a room temperature overnight. The mixture was filtered, and the filtrate was concentrated to give the title compound (2.23 g, 90%) as a blackish-red solid.
Quantity
2.83 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Yield
90%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH:12]=[CH:13][C:14]=1[N:15]1[CH2:20][CH2:19][CH2:18][CH2:17][CH2:16]1)[C:7]([O:9][CH2:10][CH3:11])=[O:8])([O-])=O>CO.[Pd]>[NH2:1][C:4]1[CH:5]=[C:6]([CH:12]=[CH:13][C:14]=1[N:15]1[CH2:20][CH2:19][CH2:18][CH2:17][CH2:16]1)[C:7]([O:9][CH2:10][CH3:11])=[O:8]

Inputs

Step One
Name
Quantity
2.83 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C(=O)OCC)C=CC1N1CCCCC1
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred under a hydrogen flow at a room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC=1C=C(C(=O)OCC)C=CC1N1CCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 2.23 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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